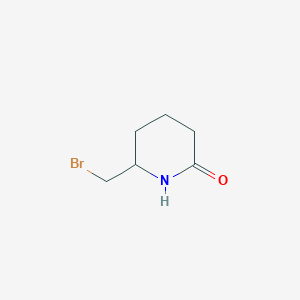

6-(Bromomethyl)piperidin-2-one

Description

Properties

IUPAC Name |

6-(bromomethyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c7-4-5-2-1-3-6(9)8-5/h5H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYPGLMMEOPDPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2302720-66-5 | |

| Record name | 6-(bromomethyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)piperidin-2-one typically involves the bromination of piperidin-2-one derivatives. One common method is the reaction of piperidin-2-one with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)piperidin-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to form corresponding piperidin-2-one derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, yielding piperidin-2-one derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 6-(azidomethyl)piperidin-2-one, while reduction with LiAlH4 produces 6-methylpiperidin-2-one.

Scientific Research Applications

6-(Bromomethyl)piperidin-2-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and psychiatric disorders.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The molecular targets and pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Bromomethylpyrimidine Derivatives

- Structure : Pyrimidine ring with a bromomethyl substituent (e.g., ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate) .

- Comparison :

- Reactivity : The pyrimidine ring’s electron-deficient nature enhances electrophilic substitution compared to the electron-rich piperidin-2-one.

- Applications : Used to synthesize pyrrolo[1,2-c]pyrimidones and thiazolo[3,4-c]pyrimidones, which exhibit biological activity .

- Key Reaction : Alkylation of pyrimidine derivatives occurs more readily under mild conditions due to the ring’s aromatic stabilization.

6-(Bromomethyl)-2,4-pteridinediamine Hydrobromide

- Structure: Pteridine ring with bromomethyl and diamino substituents .

- Comparison: Reactivity: The pteridine ring’s conjugated system allows for redox-active transformations, unlike the saturated piperidin-2-one. Applications: Critical in synthesizing methotrexate (antirheumatic agent) and pteridine reductase inhibitors . Solubility: Slightly soluble in DMSO and methanol, contrasting with the moderate polarity of this compound .

6-(Prop-2-ynyl)piperidin-2-one

- Structure : Piperidin-2-one with a propargyl substituent at the 6-position .

- Comparison: Reactivity: The alkyne group enables click chemistry (e.g., Huisgen cycloaddition), whereas the bromomethyl group favors nucleophilic substitution. Synthetic utility: Used in Pd-catalyzed aminoalkynylation to form bicyclic heterocycles with 94% yield .

| Parameter | This compound | 6-(Prop-2-ynyl)piperidin-2-one |

|---|---|---|

| Functional group | –CH₂Br | –C≡CH |

| Key reaction | Nucleophilic substitution | Click chemistry |

| Yield in Pd catalysis | 87% | 94% |

6-(Pyridin-4-yl)piperidin-2-one

- Structure : Piperidin-2-one with a pyridinyl substituent .

- Comparison: Electronic effects: The pyridine ring introduces basicity and metal-coordination sites, unlike the neutral bromomethyl group. Applications: Potential in metal-organic frameworks (MOFs) due to ligand properties.

| Parameter | This compound | 6-(Pyridin-4-yl)piperidin-2-one |

|---|---|---|

| Substituent | –CH₂Br | Pyridin-4-yl |

| Coordination chemistry | Limited | High (via pyridine N) |

| Isolation yield | 55% (as intermediate) | Not reported |

Data Tables

Table 2: Physicochemical Properties

| Compound | Solubility | Melting Point (°C) | Stability |

|---|---|---|---|

| This compound | DMSO, THF | Not reported | Air-stable |

| 6-(Bromomethyl)-2,4-pteridinediamine HBr | DMSO, Methanol | 180–183 (decomp.) | Light-sensitive |

| 6-(Pyridin-4-yl)piperidin-2-one | DCM, MeOH | Not reported | Hygroscopic |

Biological Activity

6-(Bromomethyl)piperidin-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and biological activities. This compound, characterized by a piperidine ring with a bromomethyl group at the 6-position, serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its potential applications in drug design, particularly for neurological and psychiatric disorders, underscore its significance in contemporary research.

The chemical formula of this compound is CHBrNO. The synthesis typically involves the bromination of piperidin-2-one derivatives using reagents such as N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride or chloroform, often at elevated temperatures. This method enhances the reactivity of the compound, allowing for further modifications that can optimize its biological activity.

The biological activity of this compound primarily arises from its ability to act as an enzyme inhibitor or receptor modulator . The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation or inhibition of their activity. This mechanism is crucial for developing therapeutic agents targeting various biological pathways.

Targeted Biological Pathways

Research indicates that this compound may interact with several key biological targets:

- Enzymes : It shows potential in inhibiting enzymes involved in neurotransmitter regulation.

- Receptors : The compound may modulate receptors associated with central nervous system functions, making it relevant for treating psychiatric disorders .

Biological Activity Spectrum

A computer-aided evaluation using the PASS (Prediction of Activity Spectra for Substances) tool has predicted a wide range of pharmacological activities for piperidine derivatives, including this compound. These activities include:

- Anticancer properties

- Antimicrobial effects

- Local anesthetic potential

- Antiarrhythmic capabilities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar piperidine derivatives, reinforcing the potential of this compound:

These findings collectively suggest that this compound could serve as a valuable scaffold for developing new drugs targeting multiple pathways.

Safety and Handling

Due to its reactive nature and potential toxicity, safety precautions are essential when handling this compound. Proper laboratory protocols should be followed to mitigate risks associated with irritation and other hazards related to brominated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.